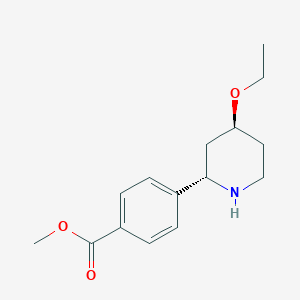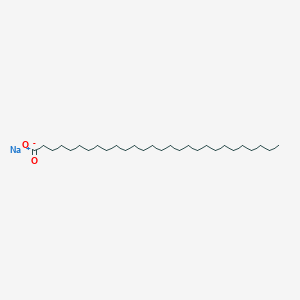
2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by the presence of two oxazoline rings, which are fused with diphenyl groups, making it a valuable ligand in asymmetric catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of diphenylacetonitrile with chiral oxazoline derivatives. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile group, facilitating the nucleophilic attack on the oxazoline ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process is optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound’s chiral properties make it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects involves its ability to form stable complexes with metal ions. The oxazoline rings coordinate with metal centers, enhancing the reactivity and selectivity of the catalytic process. This coordination is crucial for enantioselective transformations, where the chiral environment provided by the ligand influences the outcome of the reaction .
Comparison with Similar Compounds
Similar Compounds
- 2,2′-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
- 2,2′-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]
- 2,2′-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]
- 2,2′-Bis[(4S)-4-benzyl-2-oxazoline]
Uniqueness
What sets 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile apart from similar compounds is its specific chiral configuration and the presence of the acetonitrile group. This unique structure allows for more versatile applications in asymmetric catalysis and enhances its ability to form stable complexes with a variety of metal ions .
Properties
IUPAC Name |
2,2-bis[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O2/c33-21-26(31-34-27(22-13-5-1-6-14-22)29(36-31)24-17-9-3-10-18-24)32-35-28(23-15-7-2-8-16-23)30(37-32)25-19-11-4-12-20-25/h1-20,26-30H/t27-,28-,29+,30+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCOBNJNRDBMCL-XAZDILKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C(C#N)C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C(C#N)C3=N[C@@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde](/img/structure/B8223064.png)



![2-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B8223112.png)




![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane)](/img/structure/B8223144.png)
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223145.png)

